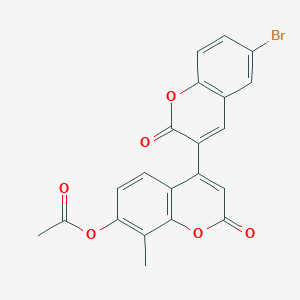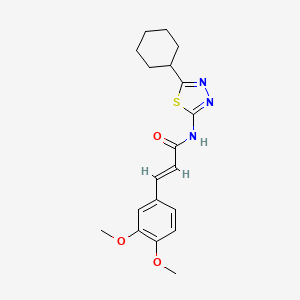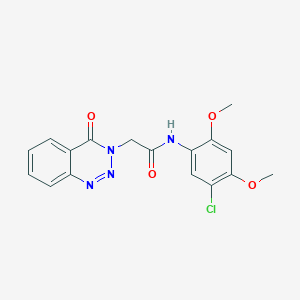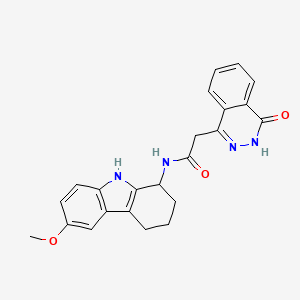![molecular formula C23H21N3O6 B11010935 N-[2-(benzylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11010935.png)
N-[2-(benzylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(benzylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with a unique structure that includes benzylamino, carbonyl, phenyl, dimethoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylamino intermediate.
Coupling with Phenyl Group: The benzylamino intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of Dimethoxy and Nitro Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new substituted benzylamino derivatives.
Scientific Research Applications
N-{2-[(benzylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2-[(benzylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-nitrobenzamide: Similar structure but with a methyl group instead of dimethoxy groups.
N-{2-[(benzylamino)carbonyl]phenyl}-2-nitrobenzamide: Lacks the dimethoxy groups.
Uniqueness
N-{2-[(benzylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both dimethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of N-{2-[(benzylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C23H21N3O6/c1-31-20-12-17(19(26(29)30)13-21(20)32-2)23(28)25-18-11-7-6-10-16(18)22(27)24-14-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
KCMBRIBEIGDYEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11010854.png)

![2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11010870.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11010872.png)



![3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11010896.png)

![2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010922.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11010924.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11010930.png)

![1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B11010941.png)
